4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol
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Overview
Description
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol is a compound that features both an imidazole ring and a phenol group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within the ring structure, making them highly versatile in various chemical reactions. Phenols, on the other hand, are aromatic compounds that contain a hydroxyl group attached to a benzene ring. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction forms an intermediate product, which is then subjected to further synthetic steps to yield the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthetic route makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
Scientific Research Applications
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The compound’s ability to interact with multiple targets makes it a versatile tool in various research applications .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the phenol group.
Phenol: An aromatic compound with a hydroxyl group but lacking the imidazole ring.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Uniqueness
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol is unique because it combines the properties of both imidazole and phenol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its versatility makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[(2-aminoimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-12-5-6-13(10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12) |
InChI Key |
LUIPDSMHTCPAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)O |
Origin of Product |
United States |
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